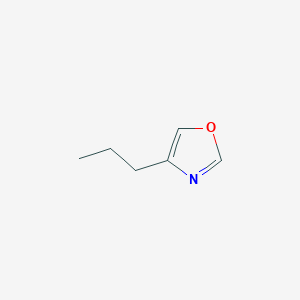
4-Propyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyloxazole, also known as 4-propyl-1,3-oxazole, is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of oxazole derivatives, such as 4-Propyloxazole, has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus with a wide spectrum of biological activities . Various oxazole derivatives have been synthesized and screened for their biological activities . The most commonly reported synthesis of oxazole derivatives is through the (3 + 2) cycloaddition reaction .Molecular Structure Analysis
The molecular structure of 4-Propyloxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The exact structure can be represented by the InChI code: 1S/C6H9NO/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
4-Propyloxazole is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
1. Role in Physiological Research
4-Propyloxazole derivatives, similar to other plant growth retardants like norbornanodiazetine, triazole, pyrimidine, and imidazole structures, have been utilized in physiological research. They are specifically used as inhibitors of certain cytochrome P-450 dependent monooxygenases. This inhibition provides insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols, thus affecting cell division, cell elongation, and senescence in plants (Grossmann, 1990).
2. Inhibitors in Biochemical Research
Compounds structurally related to 4-Propyloxazole, such as 4-hydroxythiazoles, have been identified as potent inhibitors of enzymes like 5-lipoxygenase. This enzyme inhibition is significant in research concerning inflammatory responses and immune system activities. The study of these inhibitors contributes to understanding the mechanisms of enzyme regulation and potential therapeutic applications (Kerdesky et al., 1991).
3. Corrosion Inhibition and Surface Science
In the field of surface science, derivatives similar to 4-Propyloxazole, like 4H-triazole derivatives, have been studied for their efficiency in inhibiting the corrosion of metals like mild steel in acidic environments. This research is crucial for understanding the chemical interactions at metal surfaces and developing effective corrosion inhibitors for industrial applications (Bentiss et al., 2007).
4. Antimicrobial and Antifungal Applications
Compounds structurally related to 4-Propyloxazole have been synthesized and tested for their antimicrobial and antifungal activities. This research contributes to the development of new antimicrobial agents and helps in understanding the structure-activity relationship of these compounds (Turan-Zitouni et al., 2005).
5. Synthesis and Chemical Properties Studies
The synthesis of 2-Propyloxazole and its derivatives, closely related to 4-Propyloxazole, has been explored to understand the chemical properties and potential applications of these compounds. Such research is foundational in organic chemistry and aids in the development of new synthetic routes and compounds (Sycheva et al., 1972).
Safety and Hazards
The safety data sheet for 2-n-Propyl-2-oxazoline, a similar compound, indicates that it is classified as a flammable liquid (Category 3), with hazard statement H226 indicating that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and not smoking .
Propiedades
IUPAC Name |
4-propyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNBJIMFMYZHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=COC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyloxazole | |
CAS RN |
2295699-33-9 |
Source


|
| Record name | 4-propyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2645915.png)
![N-(4-ethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2645916.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)


![Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2645924.png)
![N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2645925.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2645928.png)




